BenchChemオンラインストアへようこそ!

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

physicochemical profiling blood–brain barrier permeability melatonin receptor ligand design

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide (PubChem CID 71753588; CAS 1351689-06-9) is a synthetic bis-indole carboxamide with molecular formula C21H21N3O2 and a molecular weight of 347.41 g/mol. It consists of a 5-methoxyindole moiety linked via an ethylamino spacer to a 1-methyl-1H-indole-5-carboxamide group, formally replacing the acetyl terminus of melatonin (N-acetyl-5-methoxytryptamine) with a second, N-methylated indole ring system.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B11004709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC
InChIInChI=1S/C21H21N3O2/c1-24-10-8-14-11-15(3-6-20(14)24)21(25)22-9-7-16-13-23-19-5-4-17(26-2)12-18(16)19/h3-6,8,10-13,23H,7,9H2,1-2H3,(H,22,25)
InChIKeyBFWNZOZYZOIEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide (PubChem CID 71753588; CAS 1351689-06-9) is a synthetic bis-indole carboxamide with molecular formula C21H21N3O2 and a molecular weight of 347.41 g/mol [1]. It consists of a 5-methoxyindole moiety linked via an ethylamino spacer to a 1-methyl-1H-indole-5-carboxamide group, formally replacing the acetyl terminus of melatonin (N-acetyl-5-methoxytryptamine) with a second, N-methylated indole ring system [2]. The compound is catalogued in the InterBioScreen high-throughput screening library under identifier STOCK1N-77697 and is classified within the 'Derivatives & analogs of Natural Compounds' category [3]. Computed physicochemical descriptors include an XLogP3 of 3.3, a topological polar surface area (TPSA) of 59.1 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and five rotatable bonds [1].

Why N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide Cannot Be Replaced by Melatonin or Simpler Mono-Indole Analogs in Screening and SAR Campaigns


The replacement of melatonin's acetyl side chain with a 1-methyl-1H-indole-5-carboxamide group creates a bis-indole scaffold that is structurally and physicochemically distinct from all endogenous and first-generation synthetic melatonin receptor ligands. This modification increases the molecular weight from 232.3 Da (melatonin) to 347.4 Da, raises the computed XLogP3 from 1.6 to 3.3, and introduces a second aromatic ring system capable of additional π–π stacking and hydrophobic interactions with target proteins [1]. These alterations shift the compound into a substantially different property space: higher lipophilicity predicts altered blood–brain barrier permeability and tissue distribution kinetics compared with melatonin, while the extended aromatic surface enables binding modes inaccessible to the compact acetyl or cyclopropyl-carboxamide side chains of melatonin, ramelteon, or agomelatine [2]. Consequently, screening results, SAR models, and pharmacophore hypotheses derived from mono-indole melatonin analogs cannot be assumed to extrapolate to this bis-indole chemotype. For procurement decisions in lead-discovery or tool-compound contexts, generic substitution with a simpler indole analog would forfeit the specific molecular recognition opportunities conferred by the dual indole architecture .

Quantitative Differentiation Evidence for N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide Versus Closest Analogs


Lipophilicity Shift: XLogP3 3.3 Versus Melatonin (1.6) – Implications for Membrane Permeability and CNS Distribution

The target compound exhibits a computed XLogP3 of 3.3, representing a 1.7 log-unit increase (approximately 50-fold higher partition coefficient) relative to melatonin (XLogP3 = 1.6) [1]. This lipophilicity elevation is driven by the replacement of the acetyl group with the larger, more hydrophobic 1-methyl-1H-indole-5-carboxamide moiety. In the context of CNS drug discovery, an XLogP3 of 3.3 places the compound in a range associated with enhanced passive membrane permeability compared with the relatively hydrophilic melatonin scaffold, while remaining below the threshold of ~5 that typically flags poor solubility and increased metabolic liability [2]. Ramelteon, a clinically approved MT1/MT2 agonist, has a reported logP of approximately 2.7, positioning the target compound between melatonin and ramelteon in lipophilicity but with a structurally distinct bis-indole architecture [3].

physicochemical profiling blood–brain barrier permeability melatonin receptor ligand design

Molecular Weight and Topological Polar Surface Area Differentiation from Melatonin – Altered Drug-Likeness and ADME Predictions

The target compound has a molecular weight of 347.4 g/mol and a TPSA of 59.1 Ų, compared with melatonin's 232.3 g/mol and 54.1 Ų [1]. The MW increase of 115.1 Da (+49.5%) reflects the substantially larger indole-carboxamide substituent. Despite this increase, both compounds maintain two hydrogen bond donors and two hydrogen bond acceptors, and neither violates Lipinski's Rule of Five (MW < 500; logP < 5; HBD ≤ 5; HBA ≤ 10) [2]. The TPSA of 59.1 Ų remains well below the 140 Ų threshold associated with poor oral bioavailability, and the rotatable bond count (5) is within Veber's recommended limit of ≤10 [2]. However, the higher MW and logP place the compound closer to the upper boundaries of typical oral drug space compared with the more polar, low-MW melatonin scaffold, potentially affecting solubility and metabolic stability.

drug-likeness ADME prediction lead optimization

Bis-Indole Scaffold Architecture – Differentiation from Mono-Indole Melatonin Receptor Agonists (Ramelteon, Agomelatine, Piromelatine)

Unlike the clinically used melatonin receptor agonists ramelteon (indene-fused propionamide scaffold, MW 259.3), agomelatine (naphthalene bioisostere, MW 243.3), and piromelatine (Neu-P11; 4-oxopyran-2-carboxamide side chain, MW 316.3), the target compound incorporates two intact indole rings: a 5-methoxyindole (retaining melatonin's pharmacophoric 5-OMe group) and a 1-methylindole-5-carboxamide as the amide side-chain terminus [1]. This bis-indole architecture provides an extended π-surface of approximately 20 aromatic carbon atoms across two fused-ring systems, compared with 8–10 aromatic carbons in the mono-indole comparators [2]. The presence of the N-methyl group on the second indole eliminates an additional hydrogen bond donor that would be present in an unsubstituted indole, while the 5-carboxamide attachment point orients the amide linkage at a geometry distinct from the 3-acetamidoethyl side chain of melatonin [1]. This topological difference may confer selectivity advantages for subtypes of melatonin or serotonin receptors that accommodate larger aromatic amide substituents.

scaffold diversity melatonin receptor ligands chemical library design

Availability in Curated High-Throughput Screening Libraries – InterBioScreen STOCK1N-77697

The target compound is available as InterBioScreen catalog item STOCK1N-77697, with a stated purity specification and is part of the 'Derivatives & analogs of Natural Compounds' collection within a library exceeding 550,000 compounds [1]. InterBioScreen is a commercial supplier specializing in heterocyclic and natural-product-like screening compounds for pharmaceutical and agrochemical discovery programs. In contrast, melatonin is widely available from multiple vendors as an inexpensive biochemical reagent, and ramelteon/agomelatine are available as reference standards or custom synthesis items, not typically as part of diversity-oriented screening libraries . The compound's inclusion in the InterBioScreen collection implies that it has passed the vendor's internal quality control filters for drug-likeness, chemical stability, and structural novelty, providing procurement-level assurance of its suitability for HTS campaigns [2].

high-throughput screening chemical library procurement screening deck design

Recommended Procurement and Research Application Scenarios for N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide


Melatonin Receptor Subtype Selectivity Screening – Exploiting Bis-Indole Architecture for Differential MT1/MT2 Profiling

The compound's bis-indole scaffold, with its extended aromatic surface and 5-carboxamide linkage geometry, makes it a strong candidate for inclusion in melatonin receptor subtype selectivity panels alongside reference agonists (melatonin, ramelteon, agomelatine). Because the 1-methylindole-5-carboxamide terminus is substantially larger than the acetyl group of melatonin, differential steric interactions with MT1 versus MT2 receptor binding pockets may yield selectivity profiles not observed with mono-indole ligands [1]. Procurement of this compound enables head-to-head profiling in radioligand displacement assays (e.g., 2-[125I]iodomelatonin competition binding at recombinant human MT1 and MT2 receptors) to quantitatively determine whether the bis-indole chemotype confers subtype-selective binding [2].

Blood–Brain Barrier Permeability and CNS Distribution Studies – Investigating the Impact of Elevated Lipophilicity (XLogP3 = 3.3)

With a computed XLogP3 of 3.3 — substantially higher than melatonin (1.6) and ramelteon (~2.7) — this compound is well-suited for comparative in vitro blood–brain barrier (BBB) permeability assays (e.g., PAMPA-BBB or MDCK-MDR1 monolayer transport) to quantify how the bis-indole architecture and increased lipophilicity affect CNS penetration [1]. Paired experiments with melatonin as a low-logP comparator and ramelteon as an intermediate-logP reference can isolate the contribution of the indole-5-carboxamide substituent to transcellular permeability independent of active transport effects [3].

Screening Library Diversity Enhancement for GPCR and Kinase Target Panels

As an InterBioScreen library compound (STOCK1N-77697) classified under 'Derivatives & analogs of Natural Compounds,' this bis-indole carboxamide is pre-qualified for HTS integration. Its structural features — a 5-methoxyindole core (common to melatonin and serotonin analogs) combined with a 1-methylindole-5-carboxamide terminus — make it relevant for screening against aminergic GPCR panels (melatonin, serotonin, dopamine receptors) as well as kinase targets where indole carboxamides have demonstrated inhibitory activity (e.g., IKK2 and Btk) [1]. Procurement for diversity-oriented screening decks fills a gap between simple indole-3-acetamides and fully synthetic heterocyclic libraries [2].

SAR Expansion Around the Indole-5-Carboxamide Pharmacophore for Non-CNS Melatoninergic Indications

Recent patent literature (Astellas Pharma, 2015) discloses indole carboxamide derivatives as MT1/MT2 receptor agonists with intentionally low CNS penetration for peripheral indications such as stress urinary incontinence [1]. The target compound's XLogP3 of 3.3 and TPSA of 59.1 Ų fall within ranges that, according to the Astellas invention, can be tuned for restricted BBB access via further structural modification. Procurement of this compound as a starting scaffold enables medicinal chemistry exploration of peripheral melatonin receptor pharmacology — a therapeutic concept distinct from the CNS-focused applications of all currently marketed melatoninergic drugs [2].

Quote Request

Request a Quote for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.